Specific Scientific Field: Chemistry - Peptide Synthesis
Summary of the Application: Boc-L-beta-homolysine(Cbz) plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is used as a protecting group for amino functions, which often occur in the context of peptide synthesis .
Methods of Application or Experimental Procedures: The Boc group (tert-butyl carbamate) is introduced to protect an amino function. This conversion results in a Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes: The use of Boc-L-beta-homolysine(Cbz) in peptide synthesis has been successful and continues to play an important role in this context . It has been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
Specific Scientific Field: Chemistry - Nanotechnology
Summary of the Application: Boc-L-beta-homolysine(Cbz) is used in the synthetic preparation of peptide nanotubes . These nanotubes are composed of cyclic tetra-β-peptide having polydiacetylene components .
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, also abbreviated as (S)-7-((Z)-Bn-OH)-3-((Boc)-NH)-heptanoic acid, is a synthetic compound. It belongs to the class of protected amino acids, where the amino group (NH2) is reversibly masked by two protecting groups: benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) []. Little information is available regarding its origin or specific significance in scientific research. However, protected amino acids like this one are commonly used as building blocks in peptide synthesis.
The key feature of this molecule is the presence of a seven-carbon chain (heptanoic acid) with two protected amine groups at positions 3 and 7. The (S) configuration indicates the stereochemistry at the third carbon, meaning the hydrogen atom and the side chain (containing the protected amine) are oriented in a specific spatial arrangement. The benzyloxycarbonyl (Z) group protects the amine at the seventh position, while the tert-butoxycarbonyl (Boc) group protects the amine at the third position. Both Z and Boc groups are widely used in peptide synthesis due to their ability to be selectively removed under different reaction conditions.